Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
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Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
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This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its common reactions, reaction mechanisms, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data (IR, NMR, MS).Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and appropriate handling and disposal methods.
Future Directions
This involves speculating on potential future research directions, applications, or modifications of the compound based on its properties and reactivity.
Please consult with a professional chemist or a reliable scientific database for specific information on this compound. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN3O5/c1-12(23-20(28)30-21(2,3)4)18(26)25(5)16(19(27)29-6)11-14-13-9-7-8-10-15(13)24-17(14)22/h7-10,12,16,24H,11H2,1-6H3,(H,23,28)/t12-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFLPANSVSXCFU-BLLLJJGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)[C@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-(2-bromo-1H-indol-3-yl)-2-((S)-2-((tert-butoxycarbonyl)amino)-N-methylpropanamido)propanoate |
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